molecular formula C19H16N4O4 B2527004 1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 382611-73-6

1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2527004
CAS No.: 382611-73-6
M. Wt: 364.361
InChI Key: NZWLZIXOVXEQGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the cyclodehydration of 1,2-diacylhydrazines using phosphorous oxychloride (POCl3) as a dehydrating agent . Another method reported involves heating a compound in ethanol in the presence of sodium hydroxide and iodine in potassium iodide .


Molecular Structure Analysis

The compound contains a heterocyclic moiety known as oxadiazole, which is a five-membered ring containing an oxygen atom and two nitrogen atoms . It also contains a naphthalene group attached through an ether linkage .

Scientific Research Applications

Synthesis and Chemical Properties

  • Polymerization Studies and Synthesis of Urazole Derivatives : Research on the synthesis of novel urazole containing 3-hydroxynaphthalene groups and their polymerization to produce new poly(urea-urethane)s with good yields and solubility in organic solvents. These compounds have potential applications in materials science due to their heterocyclic and chromophoric moieties (Mallakpour & Rafiee, 2007).

  • Chemosensors for Metal Ions : Development of naphthoquinone-based chemosensors that show remarkable selectivity towards Cu2+ ions. These chemosensors could be utilized in environmental monitoring and the detection of metal ions in various contexts (Gosavi-Mirkute et al., 2017).

  • Antimicrobial Activity : Synthesis of mono- and disubstituted naphthalene-1,4-diones showing good antimicrobial activity against a variety of pathogens. These compounds contribute to the development of new antimicrobial agents (Voskienė et al., 2011).

  • Catalyzed Cascade Reactions : Exploration of Rh(III)-catalyzed cascade reactions for the synthesis of highly functionalized naphthalenones, demonstrating the utility of such compounds in organic synthesis and potentially in drug development (Chen et al., 2019).

Properties

IUPAC Name

4-methyl-7-(naphthalen-2-yloxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-22-16-15(17(24)21-18(22)25)23-9-14(27-19(23)20-16)10-26-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14H,9-10H2,1H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWLZIXOVXEQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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